(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O3S/c1-2-9-23-14-8-7-12(21)10-18(14)27-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)26-17/h1,3-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGUVCFBLDPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromene derivatives and features a unique structural composition that may contribute to its pharmacological properties. The purpose of this article is to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 426.31 g/mol. Its structure includes:
- A benzothiazole moiety
- A chromene framework
- An amide functional group
These structural elements are believed to play a significant role in the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds within the same class have demonstrated significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A study highlighted the potential for thiazole-containing compounds to exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to (Z)-N-(6-bromo...) have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, suggesting potent anticancer properties .
Antimicrobial Activity
The benzothiazole scaffold is known for its presence in several clinically used antibiotics. Preliminary studies suggest that (Z)-N-(6-bromo...) may possess antimicrobial properties, although specific data on this compound are still emerging .
In vitro Studies
In vitro assays have been utilized to assess the biological activity of various derivatives:
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Compound A | Anticancer | 1.61 |
| Compound B | Antimicrobial | Not specified |
Case Studies
Recent research has focused on synthesizing and evaluating similar compounds for their biological activities. For example:
- Thiazole-integrated compounds : These have shown promising results in inhibiting tumor growth and modulating inflammatory responses .
- Molecular Docking Studies : These studies provide insights into how (Z)-N-(6-bromo...) binds to target proteins, which is crucial for understanding its mechanism of action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, derivatives of thiazole have shown significant activity against various bacterial strains and fungi. The incorporation of the chromene structure may enhance these properties, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Compounds containing chromene and benzothiazole frameworks have demonstrated promising anticancer activity. Research indicates that similar compounds can inhibit the proliferation of cancer cell lines, such as breast adenocarcinoma (MCF7) cells. The mechanism often involves apoptotic pathways or interference with cell cycle progression .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various chemical transformations, including:
- Formation of New Heterocycles : The compound can be utilized in reactions leading to the synthesis of new heterocycles, which are valuable in drug discovery .
- Reactivity in Coupling Reactions : The alkyne group within its structure can participate in coupling reactions, such as Sonogashira or alkyne metathesis, facilitating the creation of more complex molecules.
Materials Science
In materials science, compounds like (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide can be explored for their potential use in developing new materials with specific electronic or optical properties. The chromene moiety is known for its photochemical properties, which could be harnessed in applications such as:
- Fluorescent Dyes : The compound's structural features may allow it to function as a fluorescent probe in biological imaging or sensing applications.
Case Studies and Research Findings
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound’s synthesis involves multi-step protocols, often leveraging its alkyne, bromo, and amide functionalities. Notable methods include:
-
Microwave-assisted coupling : Accelerated reactions under microwave irradiation enhance yields for chromene-thiazole hybrids, reducing reaction times from hours to minutes .
-
Grinding mechanochemistry : Solid-state synthesis using grinding with catalysts (e.g., lemon juice) improves efficiency for benzothiazole intermediates .
Cyclization and Tautomerization
The compound undergoes intramolecular cyclization via its alkyne group, forming fused heterocycles. For example:
text(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzothiazolylidene)-chromenecarboxamide → Cyclization → Polycyclic benzothiazolo-chromene derivatives [4]
Tautomerization between keto-enol forms is critical for stabilizing intermediates during coupling reactions .
Nucleophilic Substitution
The bromo substituent at position 6 participates in SNAr reactions, enabling functionalization with nucleophiles like amines or thiols:
| Reaction | Conditions | Product |
|---|---|---|
| Bromine displacement | KOH, DMF, 80°C | 6-Amino/6-thio derivatives |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, DME | Biaryl analogs |
Alkyne Reactivity
The propynyl group enables:
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates.
-
Sonogashira coupling : Cross-couples with aryl halides to extend π-conjugation .
Amide and Imine Dynamics
The carboxamide group resists hydrolysis under mild conditions but undergoes nucleophilic attack in strongly acidic/basic media. The imine (C=N) bond participates in:
-
Reductive amination : Conversion to secondary amines using NaBH4 .
-
Condensation : Forms hydrazones with hydrazines, useful for bioactive derivatives .
Comparative Reaction Outcomes
The table below contrasts reactivity patterns with structurally related compounds:
| Compound | Reaction Type | Key Difference |
|---|---|---|
| 6-Bromo-benzothiazolylidene chromenone | Bromine substitution | Higher electrophilicity at C6 position |
| Fluoro-benzothiazole chromenone | Fluorine displacement | Slower kinetics due to stronger C-F bond |
| Methylchromenone analogs | Methyl oxidation | Forms carboxylic acid derivatives |
Research Findings and Implications
-
Unexpected isomerization : Attempted synthesis of quinolinone derivatives yielded chromen-imine isomers instead, highlighting the compound’s thermodynamic preference for planar chromene-benzothiazole systems .
-
Bioactive potential : Derivatives exhibit enhanced binding to adenosine receptors, validated via molecular docking studies .
Comparison with Similar Compounds
Halogen Substituents
- Chloro Analog : (Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide (CAS 1007035-12-2) shares a nearly identical backbone but replaces bromine with chlorine and modifies the carboxamide group. Its molecular weight (432.9 g/mol) is lower due to chlorine’s smaller atomic mass .
Carboxamide Modifications
- Target Compound: The 4-oxo-chromene-2-carboxamide group introduces a fused aromatic system, likely increasing rigidity and conjugation compared to simpler benzamide or thiazolidinone derivatives.
- Thiazolidinone Derivatives: Compounds like 4g (N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) feature a thiazolidinone ring instead of benzo[d]thiazole, with aryl substituents influencing steric bulk and solubility. Yields for these analogs range from 37% to 70%, depending on substituent reactivity .
Pharmacological Implications
While the target compound’s bioactivity remains uncharacterized in the provided evidence, analogs like 4g–4n demonstrate cytotoxicity and kinase inhibition, suggesting that bromine’s enhanced halogen bonding could improve target engagement .
Q & A
Q. What are the critical steps for synthesizing (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 6-bromo-2-aminothiophenol derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Coupling with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous THF .
- Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., THF → DCM) and stoichiometry (1:1.2 molar ratio) to suppress byproducts like N-acylurea. Purify via column chromatography (hexane:EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for confirming the Z-isomer configuration and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key diagnostic signals include the downfield shift of the chromene carbonyl proton (~δ 8.2 ppm) and allylic protons (δ 5.1–5.4 ppm) .
- NOESY : Confirm Z-configuration by observing spatial proximity between the prop-2-yn-1-yl group and the chromene carbonyl .
- HPLC-MS : Use a C18 column (MeCN:H₂O + 0.1% TFA) to assess purity (>95%) and detect trace isomers .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Cytotoxicity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) using ATP-competitive inhibitor protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at the 6-position of the benzo[d]thiazole or modify the prop-2-yn-1-yl group (e.g., allyl, ethyl). Compare IC₅₀ values across assays .
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1JST). Prioritize derivatives with enhanced hydrogen bonding (e.g., chromene carbonyl to Lys85) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic propynyl group, hydrogen-bond acceptor at chromene) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .
- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess degradation rates impacting potency .
- Data Normalization : Report IC₅₀ relative to internal controls (e.g., staurosporine for kinase assays) and use nonlinear regression (GraphPad Prism) for curve fitting .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and heat (37–65°C). Detect stabilized targets via Western blot (e.g., PARP1) .
- SPR/BLI : Immobilize recombinant targets (e.g., EGFR kinase) on sensor chips to measure binding kinetics (KD, kon/koff) .
- CRISPR Knockout : Generate target-knockout cell lines (e.g., CRISPR-Cas9) to confirm loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
